![molecular formula C22H23N3O4S B2925072 Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923164-77-6](/img/structure/B2925072.png)
Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a multifaceted compound with intriguing chemical properties and applications. Its structure includes a pyrido[2,3-d]pyrimidine core, making it an interesting subject of study in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. A common approach includes:
Formation of the pyrido[2,3-d]pyrimidine core: : This is achieved via a cyclization reaction involving a suitably substituted amino group and a dicarbonyl compound.
Introduction of the allylthio group: : This step involves nucleophilic substitution of an appropriate allyl halide with a thiol derivative.
Attachment of the 3-methoxyphenyl group: : This can be carried out via a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.
Final steps: : These include the functionalization of the remaining positions to introduce the carboxylate and allyl groups.
Industrial Production Methods
For industrial-scale production, the processes are optimized to improve yield and cost-effectiveness. This includes scaling up reactions, ensuring purity of intermediates, and optimizing reaction conditions like temperature, solvent, and catalyst loadings to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo oxidation reactions, often facilitated by agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, especially at the allyl and phenyl positions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Palladium catalysts for cross-coupling, halide reagents for nucleophilic substitutions.
Major Products Formed
Sulfoxides and sulfones: : From oxidation.
Alcohols: : From reduction.
Substituted derivatives: : From various substitution reactions.
Applications De Recherche Scientifique
Chemistry
This compound is a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity. Its reactivity makes it a versatile building block.
Biology
In biological studies, Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has shown promise due to its potential bioactivity, such as enzyme inhibition or interaction with biological receptors.
Medicine
Medicinal chemistry has explored its derivatives as potential therapeutic agents, given the biological activity of the pyrido[2,3-d]pyrimidine scaffold.
Industry
In industrial applications, its derivatives may serve as functional materials or intermediates in the production of complex organic compounds.
Mécanisme D'action
The exact mechanism of action depends on the specific application but generally involves:
Binding to specific molecular targets: : Such as enzymes or receptors.
Interference with biological pathways: : Leading to inhibition or modulation of enzymatic activity.
Altering cellular functions: : Which can result in therapeutic effects or biochemical changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl 2-(methylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
2-(Allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Chemical Structure: : The specific combination of functional groups in Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate provides unique reactivity and potential biological activity.
: Its derivatives have shown distinct bioactivities and applications compared to similar compounds, making it a unique subject of study.
Propriétés
IUPAC Name |
prop-2-enyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-5-10-29-21(27)16-13(3)23-19-18(20(26)25-22(24-19)30-11-6-2)17(16)14-8-7-9-15(12-14)28-4/h5-9,12,17H,1-2,10-11H2,3-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWJGDRBSBPUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2924990.png)
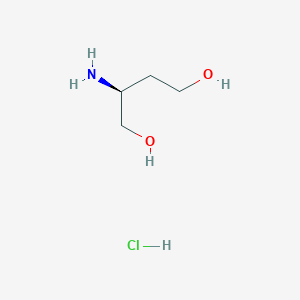
![N-(2-phenylethyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924992.png)
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)
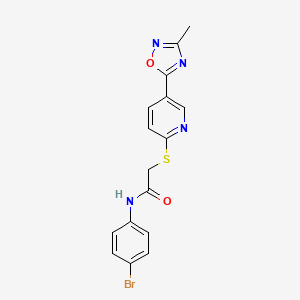
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

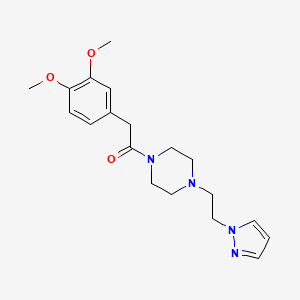
![2,5-dichloro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2925003.png)
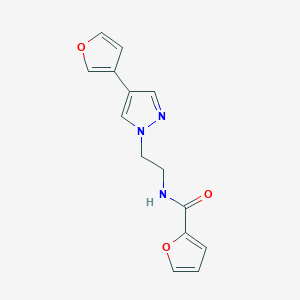
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
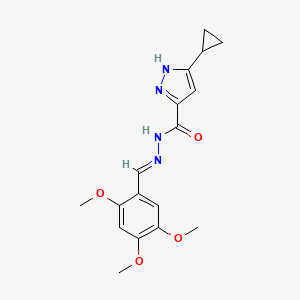
![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)
